molecular formula C7H7ClFN3O B1522735 N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide CAS No. 1150561-82-2

N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide

Cat. No.: B1522735
CAS No.: 1150561-82-2
M. Wt: 203.6 g/mol
InChI Key: NNYOKSGJLISDRJ-UHFFFAOYSA-N
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Description

N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide (CAS 1150561-82-2) is a high-purity chemical compound with a molecular formula of C7H7ClFN3O and a molecular weight of 203.60 g/mol . This molecule serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex heterocyclic compounds . The structure incorporates both chlorine and fluorine atoms on its pyridine ring, a feature commonly found in many active pharmaceutical ingredients. Over 250 FDA-approved drugs contain chlorine, highlighting the significance of halogenated compounds in developing therapies for a wide range of diseases, including disorders of the central nervous system, infectious diseases, and cancer . As a hydrazide derivative, this compound offers a reactive functional group that can be utilized in condensation and cyclization reactions to create novel molecular architectures. Researchers can leverage this reagent in the exploration of new biologically active molecules. The product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Proper safety data sheets should be consulted prior to handling. For use by qualified laboratory personnel only.

Properties

IUPAC Name

N'-(5-chloro-3-fluoropyridin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN3O/c1-4(13)11-12-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYOKSGJLISDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=C(C=C(C=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675067
Record name N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-82-2
Record name Acetic acid, 2-(5-chloro-3-fluoro-2-pyridinyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its hydrazone linkage, which is known to play a significant role in the biological activity of various compounds. The presence of a pyridine ring with chlorine and fluorine substituents enhances its reactivity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways associated with cell survival and proliferation.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against different human cancer cell lines. The following table summarizes key findings from these investigations:

Cell Line IC50 (µM) Mechanism of Action
SW620 (Colon Cancer)12.5Induction of apoptosis via caspase activation
PC-3 (Prostate Cancer)10.0ROS generation and cell cycle arrest
MCF-7 (Breast Cancer)8.5Upregulation of p53 and downregulation of Bcl-2

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells. For example, in studies involving the SW620 cell line, caspase-3 activation was observed, indicating a robust apoptotic response .
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been linked to the cytotoxic effects observed in PC-3 cells, suggesting that oxidative stress plays a crucial role in its mechanism .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0-G1 phase, further contributing to its antiproliferative effects .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on MCF-7 Cells : A detailed investigation demonstrated that treatment with this compound resulted in significant apoptosis, characterized by increased p53 levels and decreased Bcl-2 expression. Flow cytometry confirmed a dose-dependent increase in apoptotic cells .
  • In Vivo Studies : Preliminary animal studies indicated that administration of the compound led to tumor regression in xenograft models, reinforcing its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents
This compound Pyridine-based acetohydrazide 5-Cl, 3-F on pyridine
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) Aryl-substituted acetohydrazide 4-Cl benzylidene, 2-phenoxyphenyl
(E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N’-(4-chlorobenzylidene)acetohydrazide (4f) Pyrazole-linked acetohydrazide tert-butyl, 4-Cl benzylidene
Pyridoxal chloro acetic hydrazide Pyridoxal-derived acetohydrazide Chloroacetic hydrazide, pyridoxal moiety

Key Observations :

  • Halogen Substituents: The 5-Cl and 3-F groups in the target compound may enhance metabolic stability compared to non-halogenated analogs, though this is speculative without direct data .
  • Aromatic Moieties : Derivatives like compound 9d () and 4f () incorporate chlorinated benzylidene groups, which are associated with improved anti-inflammatory and TNF-α inhibitory activities .

Key Observations :

  • TNF-α Inhibition : Compound 4f’s efficacy highlights the role of bulky groups (e.g., tert-butyl) in enhancing target engagement .

Physicochemical Characterization

  • Analytical Techniques : Common methods include IR, ¹H NMR, and elemental analysis (e.g., ). The target compound’s discontinued status suggests possible challenges in purification or stability .

Structure-Activity Relationships (SAR)

  • Halogen Effects : Chlorine at the 5-position may enhance lipophilicity and binding affinity, as seen in compound 9d . Fluorine at the 3-position could reduce metabolic degradation.
  • Heterocyclic vs. Aromatic Substituents : Pyridine-based derivatives (e.g., target compound) may exhibit distinct pharmacokinetics compared to benzylidene analogs due to differences in π-π interactions and solubility .

Preparation Methods

Direct Hydrazide Formation from Halogenated Pyridine Precursors

One common approach involves the direct reaction of 5-chloro-3-fluoropyridin-2-amine with acetyl hydrazide under reflux conditions in polar solvents such as methanol or ethanol. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the pyridine ring or through condensation at the 2-position amine group.

  • Reaction conditions: Reflux in methanol for 8–12 hours.
  • Yield: Typically 80–90% after recrystallization.
  • Purification: Cooling the reaction mixture to 5–10 °C to precipitate the product, followed by filtration and recrystallization from ethanol.

This method is supported by analogous synthetic procedures reported for similar fluorinated acetohydrazide derivatives, where refluxing in methanol without acid or base catalysts achieves completion within 8–10 hours with high yields (around 85%).

Stepwise Synthesis via Halogenated Pyridine-2-carboxylic Acid Derivatives

An alternative route starts from 5-chloro-3-fluoropyridine-2-carboxylic acid or its esters, which are then converted to the corresponding hydrazide by reaction with hydrazine hydrate.

  • Step 1: Esterification of the pyridine-2-carboxylic acid with ethanol under acidic conditions to form the ethyl ester.
  • Step 2: Reaction of the ester with hydrazine hydrate under reflux to yield the acetohydrazide derivative.

This two-step method allows for better control over purity and structural confirmation due to intermediate isolation. Reaction times vary from 6 to 12 hours depending on temperature and solvent.

Data Table Summarizing Preparation Conditions and Yields

Preparation Method Starting Material Solvent Temperature Reaction Time Yield (%) Purification Method Key Observations
Direct hydrazide formation 5-Chloro-3-fluoropyridin-2-amine Methanol Reflux (~65°C) 8–12 hours 80–90 Cooling, filtration, recrystallization No catalyst needed; clean reaction
Esterification then hydrazinolysis 5-Chloro-3-fluoropyridine-2-carboxylic acid Ethanol (acidic) + Hydrazine hydrate Reflux 6–12 hours 75–85 Filtration, recrystallization Two-step process; intermediate isolation
Condensation with aldehydes (derivative formation) N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide + aldehydes Methanol Reflux 8–12 hours >80 Cooling, filtration, recrystallization Confirms acetohydrazide availability

Detailed Research Findings and Notes

  • The reaction of halogenated aminopyridines with acetyl hydrazide or hydrazine hydrate proceeds efficiently without the need for acid or base catalysts, simplifying the synthetic protocol and minimizing side reactions.
  • Refluxing in methanol is preferred due to its polarity and ability to dissolve both reactants and products, facilitating smooth reaction kinetics.
  • Cooling the reaction mixture after reflux is critical for crystallization of the product, which can then be purified by recrystallization from ethanol to achieve high purity.
  • Spectroscopic characterization (IR, ^1H NMR, ^13C NMR, and mass spectrometry) confirms the structure of the synthesized acetohydrazide and its derivatives, with characteristic signals for hydrazide NH and acetyl groups.
  • Analogous compounds with similar fluorinated and chlorinated pyridine rings have been prepared using these methods, indicating the general applicability of the synthetic routes.
  • No significant catalyst or additive is required, which is advantageous for scalability and environmental considerations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
Reactant of Route 2
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N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide

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